![molecular formula C21H14BrFN4OS2 B2757842 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189477-15-3](/img/structure/B2757842.png)
1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
説明
This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, a bicyclic heterocyclic system with fused thiophene, triazole, and pyrimidine rings. The molecule features two distinct substituents: a 4-bromobenzylthio group at position 1 and a 4-fluorobenzyl group at position 2.
特性
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJSWLPNWGSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1189477-15-3) is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 501.4 g/mol . The structural features include a thieno-triazole core that is often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BrFN₄OS₂ |
Molecular Weight | 501.4 g/mol |
CAS Number | 1189477-15-3 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In a study involving triazole derivatives, certain compounds demonstrated IC50 values in the low micromolar range against colon cancer cell lines (HCT-116), suggesting potential as anticancer agents .
Antimicrobial Activity
The compound's thioether groups are known to enhance antimicrobial properties. Similar thiazole and triazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, compounds with structural similarities showed comparable efficacy to standard antibiotics against pathogens like Staphylococcus aureus and Candida albicans .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Some studies suggest that triazole derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Study 1: Anticancer Efficacy
In a series of experiments assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values ranging from 2.44 μM to 6.29 μM against HCT-116 cells. This suggests that modifications in the chemical structure can significantly influence the potency of these compounds .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of various thiazole and triazole derivatives against a panel of bacterial and fungal strains. The results indicated that some compounds demonstrated activity comparable to established antibiotics like rifampicin and streptomycin .
科学的研究の応用
The compound 1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex molecule with significant potential in various scientific research applications. This article explores its applications, focusing on its biological activities, mechanisms of action, and structure-activity relationships.
Structural Features
The compound features a thieno-triazolo-pyrimidinone core with substituents that enhance its biological activity. The presence of bromine and fluorine atoms in the benzyl groups may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values as low as 17.83 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like Cisplatin.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties:
- Research Findings : Studies indicate that certain derivatives exhibit substantial inhibition against bacterial strains. The thioether group is believed to enhance this activity by improving membrane permeability, making it a valuable candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound may also play a role in enzyme inhibition:
- α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is crucial for managing postprandial glucose levels in diabetic patients, highlighting its potential in diabetes management.
Target Interactions
The compound's structure allows it to engage in hydrogen bonding with specific amino acid residues in target proteins. This interaction enhances selectivity and potency against various biological targets.
Biochemical Pathways
Research has shown that compounds related to this class can demonstrate biochemical and cellular potency against Janus kinase 2 (JAK2), a target implicated in various cancers and inflammatory diseases.
Pharmacokinetics
Studies on similar compounds have reported favorable pharmacokinetic properties such as solubility and stability, which are critical for their efficacy as therapeutic agents.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
- Functional Group Influence : The presence of specific functional groups like the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Potent activity against various cancer cell lines (e.g., MCF-7) |
Antimicrobial | Significant inhibition against bacterial strains |
Enzyme Inhibition | Effective α-glucosidase inhibition impacting glucose management |
類似化合物との比較
Key Observations:
- Halogenation Effects : The bromine atom in the target compound and 8g may enhance lipophilicity and binding to hydrophobic pockets in enzymes or receptors.
- Substituent Flexibility : Alkyl groups (e.g., isopropyl, butyl) improve metabolic stability, while aromatic substituents (e.g., phenyl, benzyl) enhance π-π stacking interactions .
Anticancer Activity
- Compound 8g: No direct activity reported, but its bromophenyl group is structurally analogous to inhibitors of STAT3, a transcription factor implicated in tumor progression .
- Isopropyl and Piperidinyl Derivatives : Exhibited IC₅₀ values <10 μM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, comparable to doxorubicin .
- Pyridotriazolopyrimidines : Demonstrated selective cytotoxicity via inhibition of cyclin-dependent kinases (CDKs) .
Kinase Inhibition Potential
準備方法
Thiourea Intermediate Formation
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material, reacting with phenylisothiocyanate in ethanol under reflux to form a thiourea derivative. This intermediate undergoes cyclization upon treatment with hydrazine hydrate, yielding the triazolo-pyrimidine core. The reaction’s selectivity for the triazolo structure over alternative isomers is confirmed via IR spectroscopy, which identifies primary NH$$_2$$ functionalities.
Cyclization and Ring Closure
Subsequent acid-catalyzed cyclization (e.g., using concentrated H$$2$$SO$$4$$) facilitates sulfur extrusion and triazolo ring formation. This step is critical for achieving the desired fused heterocyclic system, with reaction monitoring via TLC ensuring completion.
Optimization and Purification Strategies
Reaction Condition Optimization
- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance reaction rates for S-alkylation, while isopropanol/water mixtures facilitate hydrolysis steps.
- Temperature Control : Mild conditions (20–25°C) prevent decomposition during acidification, whereas elevated temperatures (70–75°C) accelerate saponification.
- Base Influence : K$$2$$CO$$3$$ and LiOH·H$$_2$$O are preferred for deprotonation due to their solubility profiles and minimal side reactions.
Purification Techniques
- Recrystallization : Ethyl acetate/cyclohexane mixtures yield high-purity solids (>99% by HPLC).
- Acid-Base Extraction : Aqueous workups with toluene remove unreacted starting materials, while HCl acidification precipitates the target compound.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under gradient elution (C18 column, acetonitrile/water mobile phase) verifies purity ≥99%, critical for pharmacological evaluation.
Comparative Data on Reaction Yields
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of thieno-triazolo-pyrimidinone derivatives typically involves multi-step reactions requiring precise control of temperature, solvent selection, and catalyst use. For example:
- Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted precursors (e.g., 4-bromobenzyl thiol and 4-fluorobenzyl halides) under reflux conditions .
- Step 2 : Introduction of the triazole moiety using hydrazonoyl chloride derivatives in dry chloroform with triethylamine as a catalyst .
- Optimization : Yields depend on solvent purity (e.g., anhydrous DMF or THF) and reaction time (5–12 hours). Lower yields (<50%) are common due to steric hindrance from bulky substituents; purification via column chromatography is often required .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., distinguishing benzyl protons at δ 4.5–5.5 ppm) and verifying the triazole-pyrimidine fusion .
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks to confirm the molecular formula (e.g., [M+H] for CHBrFNOS) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, C-S bonds at ~600 cm) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., IC determination at 10–100 µM concentrations) .
- Antimicrobial Screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent Effects : Replace the 4-bromobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding. Fluorine at the 4-position enhances metabolic stability .
- Core Modifications : Compare activity of thieno[2,3-e] vs. pyrrolo[3,2-d] scaffolds; the latter may improve solubility but reduce potency .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and validate with mutagenesis studies .
Q. What mechanistic insights exist for its interaction with biological targets?
- Enzyme Binding : The triazole ring may act as a hydrogen bond acceptor, while the bromobenzyl group contributes hydrophobic interactions. For example, similar compounds inhibit dihydrofolate reductase (DHFR) via π-π stacking with Phe residues .
- Receptor Modulation : Fluorobenzyl substituents enhance selectivity for G-protein-coupled receptors (GPCRs) by fitting into hydrophobic pockets .
- Redox Activity : Thioether linkages (-S-) may participate in glutathione-mediated detoxification pathways, impacting cytotoxicity profiles .
Q. How do synthesis byproducts affect pharmacological outcomes, and how can they be mitigated?
- Common Byproducts : Over-alkylation at the pyrimidine N-atom or incomplete cyclization leading to open-chain intermediates .
- Mitigation Strategies :
- Use protective groups (e.g., Boc for amines) during multi-step synthesis.
- Monitor reactions with TLC/HPLC to isolate intermediates .
- Optimize stoichiometry (e.g., 1:1 molar ratio of hydrazonoyl chloride to core precursor) .
Comparative and Methodological Questions
Q. How does this compound compare to structurally analogous derivatives in terms of bioactivity?
Compound | Structural Differences | Bioactivity Trends |
---|---|---|
Target Compound | 4-Bromobenzylthio, 4-fluorobenzyl | Moderate EGFR inhibition (IC ~2 µM) |
Analog A | 4-Chlorobenzylthio | Higher cytotoxicity (EC ~0.5 µM) but lower solubility |
Analog B | 3-Methylbenzylthio | Reduced antimicrobial activity (MIC >50 µg/mL) |
Q. What in vivo models are suitable for evaluating its pharmacokinetics?
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and plasma half-life. Monitor metabolites via LC-MS .
- Toxicity Profiling : Acute toxicity studies in zebrafish embryos to determine LD and organ-specific effects .
Q. What computational tools can predict its ADMET properties?
- SwissADME : Predicts logP (~3.5) and blood-brain barrier permeability (low) .
- ProTox-II : Flags potential hepatotoxicity risks due to thioether metabolism .
- Mold² : Estimates solubility (<0.1 mg/mL in water), suggesting formulation with cyclodextrins .
Data Contradictions and Resolution
- Yield Discrepancies : Some studies report 60–70% yields using THF, while others achieve <40% in DMF. Resolution: THF’s lower polarity may favor cyclization .
- Bioactivity Variability : Disparate IC values for kinase inhibition (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., ATP concentration). Standardize protocols using recommended guidelines (e.g., Eurofins Panlabs) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。